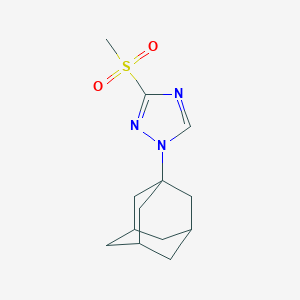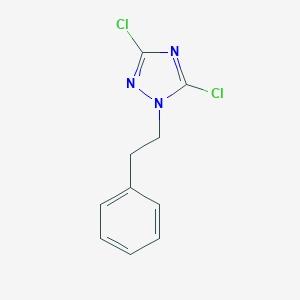
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate, also known as Diclazuril, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 407.24 g/mol. Diclazuril is a benzene derivative that belongs to the carbamate family of compounds.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is not fully understood. However, it is believed that 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate inhibits the development of coccidia by interfering with their metabolism. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate may also interfere with the synthesis of DNA and RNA in coccidia.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has been shown to have a selective effect on coccidia, with little or no effect on the host animal. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is rapidly absorbed from the gastrointestinal tract and is widely distributed in the body. It is metabolized in the liver and excreted in the urine and feces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in lab experiments include its high efficacy against coccidia, its low toxicity, and its selectivity for coccidia. However, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has some limitations, including its high cost, the need for repeated administration, and the possibility of developing resistance in coccidia.
Direcciones Futuras
There are several future directions for the use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in scientific research. These include the development of new formulations of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate that are more effective and less expensive, the study of the mechanism of action of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate, and the investigation of the potential use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in the treatment of other parasitic infections.
Conclusion:
In conclusion, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is a chemical compound that is widely used in scientific research as an antiprotozoal agent. It is effective against coccidia and is used in the treatment of coccidiosis in animals. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has a selective effect on coccidia and has little or no effect on the host animal. Although 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has some limitations, it has several advantages, including its high efficacy and low toxicity. There are several future directions for the use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in scientific research, including the development of new formulations and the investigation of its potential use in the treatment of other parasitic infections.
Métodos De Síntesis
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate can be synthesized by reacting 3,4-dichloroaniline with 2-(3,4-dimethoxyphenyl)ethyl isocyanate in the presence of a base. The reaction yields 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate as a white crystalline powder. The purity of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is widely used in scientific research as an antiprotozoal agent. It is effective against coccidia, which are parasitic protozoa that infect poultry, cattle, and other animals. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is also used to treat coccidiosis in animals. In addition, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is used in the study of the mechanism of action of antiprotozoal agents.
Propiedades
Nombre del producto |
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate |
|---|---|
Fórmula molecular |
C17H17Cl2NO4 |
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-22-15-6-3-11(9-16(15)23-2)7-8-24-17(21)20-12-4-5-13(18)14(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
Clave InChI |
HJXOQWDRDUDCRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)


![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)